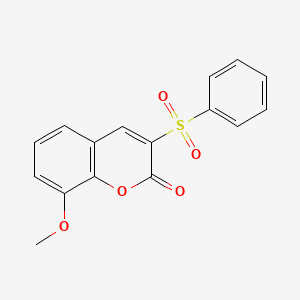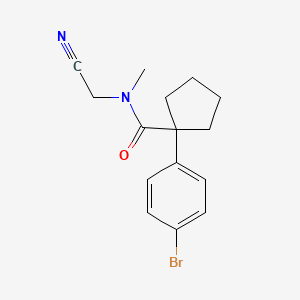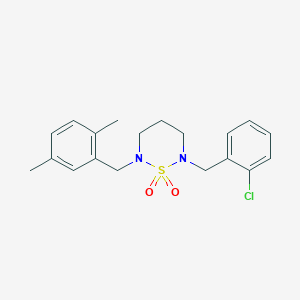
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,2,3-triazole ring, and a xanthene ring. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The pyridine and 1,2,3-triazole rings are both aromatic and planar, while the xanthene ring system is also aromatic but not planar .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the amide, while its stability might be influenced by the aromatic rings .Aplicaciones Científicas De Investigación
Molecular Simulation Methods
This compound has been used in molecular simulation methods for describing the arrangement of intercalated molecules. The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Non-Linear Optics
The compound has potential use in non-linear optics. The calculation of the dipole moments of the guests in the final models illustrates this potential use .
Therapeutic Agent for Leukemia
Imatinib, a structurally similar compound, is one of the most used therapeutic agents to treat leukemia. It specifically inhibits the activity of tyrosine kinases .
Anti-Cancer Activity
The compound has been studied for its potential applications in scientific research. It has been shown to exhibit biological activity against certain types of cancer cells.
Antibacterial Activity
In addition to its anti-cancer properties, the compound has also demonstrated antibacterial activity.
Antifungal Activity
Anti-Fibrosis Activity
Some compounds with similar structures have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c28-22(24-13-15-14-27(26-25-15)16-9-11-23-12-10-16)21-17-5-1-3-7-19(17)29-20-8-4-2-6-18(20)21/h1-12,14,21H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPEHVRRICNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CN(N=N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2735069.png)


![3-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2735074.png)
![3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2735075.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2735076.png)

![Methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2735078.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2735081.png)




